molecular formula C20H16FN5 B12370742 N-cyclopropyl-4-[5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine

N-cyclopropyl-4-[5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine

Cat. No.: B12370742
M. Wt: 345.4 g/mol
InChI Key: IWEFQYFFHNADPN-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-[5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine is a complex organic compound that features a pyrrolo[2,3-b]pyridine core, a fluorophenyl group, and a cyclopropyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-[5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine typically involves multiple steps, including the formation of the pyrrolo[2,3-b]pyridine core, introduction of the fluorophenyl group, and cyclopropylation. One common method involves the use of Suzuki–Miyaura coupling reactions to introduce the fluorophenyl group . The reaction conditions often include palladium catalysts and boronic acids under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve mechanochemical synthesis, which is an eco-friendly and efficient method. This approach can include steps such as Suzuki–Miyaura coupling, Minisci C–H alkylation, and oxidative Heck coupling . These methods are scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-[5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, boronic acids for Suzuki–Miyaura coupling, and various oxidizing and reducing agents for oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the aromatic rings.

Scientific Research Applications

N-cyclopropyl-4-[5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-[5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-4-[5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine is unique due to its specific combination of functional groups and structural features, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C20H16FN5

Molecular Weight

345.4 g/mol

IUPAC Name

N-cyclopropyl-4-[5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine

InChI

InChI=1S/C20H16FN5/c21-14-3-1-12(2-4-14)13-9-16-17(11-24-19(16)23-10-13)18-7-8-22-20(26-18)25-15-5-6-15/h1-4,7-11,15H,5-6H2,(H,23,24)(H,22,25,26)

InChI Key

IWEFQYFFHNADPN-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC=CC(=N2)C3=CNC4=C3C=C(C=N4)C5=CC=C(C=C5)F

Origin of Product

United States

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